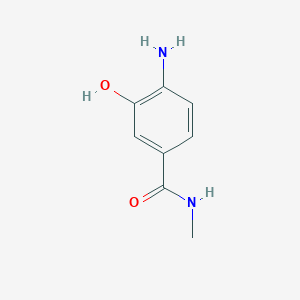

4-Amino-3-hydroxy-N-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-hydroxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-8(12)5-2-3-6(9)7(11)4-5/h2-4,11H,9H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZRXNINVCWVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Amino 3 Hydroxy N Methylbenzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the atomic-level structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed blueprint of the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides critical information about the number, type, and electronic environment of hydrogen atoms in a molecule. In the case of 4-Amino-3-hydroxy-N-methylbenzamide derivatives, the chemical shifts (δ) of the protons are influenced by the electronic effects of the amino, hydroxyl, and N-methylamido substituents on the aromatic ring.

For instance, in the structurally related N-methylbenzamide, the protons on the benzene (B151609) ring typically appear in the range of δ 7.3-7.8 ppm. rsc.orgchemicalbook.com The N-methyl protons are observed as a singlet or a doublet (due to coupling with the amide proton) around δ 2.9-3.1 ppm, and the amide proton (NH) often presents as a broad signal. rsc.org

The introduction of amino and hydroxyl groups in this compound would significantly alter this pattern. The electron-donating nature of the amino and hydroxyl groups would be expected to shift the aromatic protons to a higher field (lower ppm values). The exact positions of the aromatic protons would depend on their location relative to these substituents. The protons of the amino (-NH₂) and hydroxyl (-OH) groups themselves would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Benzamide (B126) Derivatives in CDCl₃

| Compound | Aromatic Protons | N-CH₃ Protons | Other Protons |

| N-Methylbenzamide | 7.37-7.79 | 2.95 (d, J=4.8 Hz) | ~7.0 (br s, NH) |

| 2-Methylbenzamide | 7.21-7.71 | - | 2.37 (s, CH₃), 6.34 (br s, NH₂) |

| 3-Methylbenzamide | 7.42-7.65 | - | 2.39 (s, CH₃), 6.19 (br s, NH₂) |

| 4-Methylbenzamide (B193301) | 7.36-7.76 | - | 2.09 (s, CH₃), 6.02 (br s, NH₂) |

| 4-Hydroxybenzamide | 6.85-7.60 | - | 3.63 (s, OH) |

Note: Data is compiled from various sources and should be considered representative. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet. J represents the coupling constant in Hertz.

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment.

In N-methylbenzamide, the carbonyl carbon (C=O) typically resonates around δ 168-172 ppm. chemicalbook.com The aromatic carbons show signals in the range of δ 125-135 ppm, with the carbon attached to the amide group (C1) appearing at a distinct chemical shift. chemicalbook.com The N-methyl carbon gives a signal at approximately δ 26-30 ppm.

For this compound, the presence of the electron-donating amino and hydroxyl groups would cause an upfield shift (lower ppm) for the ortho and para carbons relative to the unsubstituted benzamide. The carbon atoms directly bonded to the oxygen (C-3) and nitrogen (C-4) atoms would experience a significant downfield shift due to the electronegativity of these atoms.

While direct experimental ¹³C NMR data for the target molecule is elusive, analysis of related compounds provides a predictive framework. For instance, in 4-Hydroxybenzamide, the carbon bearing the hydroxyl group (C-4) resonates at approximately δ 165.29 ppm, while the other aromatic carbons appear between δ 119 and 135 ppm. rsc.org In various substituted N,N-dimethylbenzamides, the carbonyl carbon is consistently found in the δ 168-172 ppm region. rsc.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzamide Derivatives in CDCl₃

| Compound | C=O | Aromatic Carbons | N-CH₃ | Other Carbons |

| N-Methylbenzamide | ~168 | ~127-134 | ~26.8 | - |

| Benzamide | 169.91 | 127.51, 128.65, 132.23, 132.81 | - | - |

| 2-Methylbenzamide | 176.40 | 130.13, 132.21, 134.88, 135.78, 140.33, 142.33 | - | 24.00 (CH₃) |

| 3-Methylbenzamide | 170.54 | 124.48, 128.16, 128.65, 132.82, 133.52, 138.34 | - | 21.33 (CH₃) |

| 4-Methylbenzamide | 169.35 | 127.51, 129.25, 130.53, 142.54 | - | 21.48 (CH₃) |

| 4-Hydroxybenzamide | 173.75 | 119.71, 129.61, 134.91, 165.29 | - | - |

Note: Data is compiled from various sources and should be considered representative.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for establishing the connectivity between atoms in a molecule. youtube.comresearchgate.netsdsu.eduepfl.chyoutube.com

COSY spectra reveal couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to confirm their relative positions. youtube.comresearchgate.net

HSQC spectra correlate protons with the carbon atoms to which they are directly attached. This technique is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra to specific atoms in the molecule. youtube.comresearchgate.net

While no specific 2D NMR data for this compound were found, the application of these techniques to its derivatives would be essential for unambiguous structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups in a molecule. The absorption of infrared radiation causes vibrations of the molecular bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: The amino group (-NH₂) and the amide N-H group would exhibit stretching vibrations in the region of 3200-3500 cm⁻¹. The amino group typically shows two bands in this region.

O-H stretching: The hydroxyl group (-OH) would display a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

C=O stretching: The amide carbonyl group (C=O) would show a strong absorption band, typically in the range of 1630-1680 cm⁻¹. For example, in 4-amino-N-[2-(diethylamino)ethyl]benzamide, this peak is observed at 1633 cm⁻¹. mdpi.com

C-N stretching: The amide C-N bond would exhibit a stretching vibration in the region of 1200-1400 cm⁻¹.

Aromatic C=C stretching: The benzene ring would show characteristic absorption bands in the region of 1450-1600 cm⁻¹.

C-O stretching: The phenolic C-O bond would have a stretching vibration around 1200-1260 cm⁻¹.

Data from related compounds, such as 4-methylbenzamide and other benzamide derivatives, supports these expected ranges. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands (cm⁻¹) for Functional Groups in Benzamide Derivatives

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretching (Amine & Amide) | 3200 - 3500 |

| O-H Stretching (Phenol) | 3200 - 3600 (broad) |

| C=O Stretching (Amide I) | 1630 - 1680 |

| N-H Bending (Amide II) | 1510 - 1580 |

| C-N Stretching | 1200 - 1400 |

| Aromatic C=C Stretching | 1450 - 1600 |

| C-O Stretching (Phenol) | 1200 - 1260 |

Note: These are general ranges and can vary depending on the specific molecular structure and its environment.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. While FT-IR is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key advantage of Raman spectroscopy is that it is often more sensitive to non-polar bonds and symmetric vibrations, and water is a weak Raman scatterer, making it suitable for analyzing aqueous samples.

For this compound, the Raman spectrum would provide complementary information to the FT-IR spectrum. Key expected features include:

Aromatic ring vibrations: The symmetric "breathing" mode of the benzene ring typically gives a strong and sharp signal in the Raman spectrum.

C=C and C-H vibrations: Aromatic C=C and C-H stretching and bending vibrations would also be observable.

Amide vibrations: The amide I (primarily C=O stretch) and amide III bands are also active in Raman spectra.

While specific Raman data for this compound is not available, studies on benzamide and its derivatives show characteristic Raman bands that would be expected to be present, albeit shifted, in the target molecule. nih.govresearchgate.net For instance, in benzamide, prominent Raman bands are observed for the ring breathing and C-C stretching modes. researchgate.net The analysis of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide by both FT-IR and FT-Raman highlights the complementary nature of these techniques in vibrational analysis. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for the determination of molecular weight and chemical structure. Its high sensitivity and specificity allow for the detailed characterization of compounds, even in complex matrices.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For a compound like this compound (C₈H₁₀N₂O₂), the theoretical monoisotopic mass is 166.07423 Da. HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm).

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared with experimental data for increased confidence in identification. For the protonated molecule [M+H]⁺ of a related isomer, 3-amino-4-hydroxy-N-methylbenzamide, the predicted CCS is 133.6 Ų. stevens.edu Such data, when correlated with the exact mass, provides strong evidence for the elemental formula of the analyte.

Below is a table of predicted m/z values for various adducts of a C₈H₁₀N₂O₂ isomer, which would be instrumental in interpreting HRMS data. stevens.edu

| Adduct | Predicted m/z |

| [M+H]⁺ | 167.08151 |

| [M+Na]⁺ | 189.06345 |

| [M-H]⁻ | 165.06695 |

| [M+NH₄]⁺ | 184.10805 |

| [M+K]⁺ | 205.03739 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For benzamide derivatives, GC-MS is particularly useful for assessing purity and identifying any volatile impurities or byproducts from synthesis. Due to the polar nature of the amino and hydroxyl groups in this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape. metabolomicsworkbench.org

Common derivatization techniques include silylation, acylation, and alkylation. sigmaaldrich.com For instance, reacting the analyte with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens on the amino and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, rendering the molecule more amenable to GC analysis. metabolomicsworkbench.org

The subsequent mass spectrometric analysis of the derivatized compound provides a fragmentation pattern that can be used to confirm the structure and identify any related substances. The analysis of crude reaction mixtures by GC-MS can help in the unambiguous identification and differentiation of regioisomers, which can be challenging to distinguish by other means. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are cornerstone techniques for the analysis of complex mixtures and non-volatile compounds. These methods are ideal for characterizing this compound and its derivatives in various matrices, including in metabolism studies. nih.govnih.gov

The separation of isomeric compounds, such as different positional isomers of aminobenzamides, can be effectively achieved using reversed-phase chromatography with appropriate mobile phase modifiers. acs.org For instance, a method for the simultaneous determination of nicotinamide (B372718) and 4-aminobenzoic acid has been developed using isocratic elution on a reverse-phase column with UV detection, a principle that is readily transferable to LC-MS. nih.gov

In a typical LC-MS/MS method for a benzamide derivative, such as the histone deacetylase inhibitor MS-275, a simple liquid-liquid extraction can be used for sample preparation, followed by analysis using a suitable internal standard to ensure accuracy and precision. nih.gov The use of multiple reaction monitoring (MRM) in tandem mass spectrometry enhances selectivity and sensitivity, allowing for the quantification of the target analyte even at low concentrations. youtube.com

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction analysis of derivatives of this compound would reveal the precise molecular geometry. Studies on related benzamide structures have shown that the molecule typically contains multiple planar regions: the phenyl ring and the amide plane. acs.org The dihedral angle between these planes is a key conformational feature. For example, in N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the aryl rings are tilted approximately 60° with respect to each other in the crystal structure. acs.org This deviation from the calculated gas-phase conformation is often a result of optimizing intermolecular interactions within the crystal. acs.org

Analysis of Intermolecular Interactions and Crystal Packing

The packing of molecules in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. In benzamide derivatives, N-H···O hydrogen bonds involving the amide group are a predominant interaction, often forming dimers or chains. acs.orgnih.gov For substituted benzamides, other interactions also play a crucial role. For example, in ortho-(4-tolylsulfonamido)benzamides, N–H···O=S and C–H···O=S hydrogen bonds lead to the formation of specific motifs. nih.gov

The presence of hydroxyl and amino groups in this compound would lead to a rich network of hydrogen bonds. In zinc(II) chloride complexes of 4-hydroxybenzamide, both N-H···Cl and O-H···Cl intermolecular interactions are observed. nih.gov Analysis of the crystal packing reveals how these interactions guide the assembly of molecules into a stable three-dimensional lattice. The study of these non-covalent interactions is fundamental to crystal engineering, which seeks to design new solids with desired properties.

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Hydroxy N Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Amino-3-hydroxy-N-methylbenzamide. These methods provide a detailed description of the molecule's electronic landscape and geometry.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set, are utilized to determine the optimized molecular geometry. researchgate.net This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles.

These calculations reveal a strong agreement between theoretically predicted and experimentally determined geometric parameters. researchgate.net The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also elucidated through DFT. This information is critical for understanding the molecule's stability and chemical behavior.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of accuracy for predicting molecular properties. For this compound, these methods can be used to calculate a wide range of properties, including its vibrational frequencies, which can be compared with experimental infrared and Raman spectra. ijaresm.com Furthermore, ab initio calculations can predict electronic properties that are crucial for understanding the molecule's reactivity and interactions with other molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov For this compound, MD simulations are instrumental in exploring its conformational landscape and the influence of the surrounding environment, such as a solvent.

By simulating the motion of the molecule's atoms over a period of time, researchers can identify the most stable conformations and the energy barriers between them. nih.gov These simulations can reveal how the molecule flexes and changes shape, which is crucial for understanding its biological activity and interactions. nih.govresearchgate.net The root mean square deviation (RMSD) of atomic positions during a simulation can indicate the stability of the molecule's conformation. nih.gov

Solvent effects are also a key aspect that can be investigated using MD simulations. The presence of a solvent can significantly influence the conformation and properties of this compound. Simulations in explicit solvent models, such as water, allow for a realistic representation of these interactions and their impact on the molecule's behavior. nih.gov

Prediction of Molecular Descriptors and Topological Analysis

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are used to predict various physicochemical and biological properties. For this compound, descriptors such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors can be readily determined.

Topological analysis examines the connectivity of atoms within the molecule, providing insights into its shape and size. These descriptors are often used in quantitative structure-activity relationship (QSAR) studies to correlate the molecular structure with its biological activity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. taylorandfrancis.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are critical in determining how a molecule will interact with other chemical species. taylorandfrancis.comresearchgate.net

For this compound, the HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. taylorandfrancis.com FMO analysis helps to identify the most likely sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

Table 1: Frontier Molecular Orbital Properties

| Orbital | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. taylorandfrancis.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. taylorandfrancis.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A larger gap indicates higher kinetic stability and lower chemical reactivity. taylorandfrancis.com |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.

For this compound, the MEP map would show regions of negative potential (typically colored red) around electronegative atoms like oxygen and nitrogen, indicating areas that are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are found around hydrogen atoms and are susceptible to nucleophilic attack. This visual representation of the charge landscape provides intuitive insights into the molecule's intermolecular interactions and chemical reactivity. researchgate.netnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. wikipedia.org It interprets the complex electronic wavefunction in terms of a localized, intuitive Lewis-like structure, composed of 1-center (lone pairs) and 2-center (bonds) orbitals. wisc.edu The stability of a molecule can be assessed by analyzing the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. wikipedia.orgmaterialsciencejournal.org These donor-acceptor interactions, known as hyperconjugative interactions, are crucial for stabilizing the molecular structure. materialsciencejournal.org

The stabilization energy associated with these interactions can be quantified using second-order perturbation theory. materialsciencejournal.orguba.ar A higher stabilization energy, E(2), indicates a more significant interaction between the electron donor and acceptor, leading to greater stability and charge delocalization within the molecule. materialsciencejournal.org

Interactive Table: Potential NBO Donor-Acceptor Interactions in this compound

This table illustrates the principal hyperconjugative interactions expected to contribute to the stability of the molecule. The E(2) values represent the stabilization energy, where a higher value signifies a stronger interaction.

| Donor NBO (Lewis-Type) | Acceptor NBO (Non-Lewis Type) | Interaction Type | Significance for Stability |

| Lone Pair of Hydroxyl Oxygen (LP O) | π* (C-C) of Benzene (B151609) Ring | n → π | High |

| Lone Pair of Amino Nitrogen (LP N) | π (C-C) of Benzene Ring | n → π | High |

| Lone Pair of Amide Nitrogen (LP N) | π (C=O) of Carbonyl | n → π | Moderate |

| π (C-C) of Benzene Ring | π (C=O) of Carbonyl | π → π | Moderate |

| Lone Pair of Carbonyl Oxygen (LP O) | σ (N-C) of Amide | n → σ* | Low |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Benzamide (B126) Libraries

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are built by calculating a set of molecular descriptors—numerical values that encode different aspects of a molecule's physicochemical, topological, and geometric properties—and relating them to experimental activity through statistical methods. mdpi.com

While specific QSAR models for this compound are not publicly available, numerous studies on related benzamide libraries demonstrate the utility of this approach for predicting activity and guiding the design of new, more potent derivatives. These studies have successfully created statistically significant models for various therapeutic targets.

For example, a study on three-substituted benzamide derivatives as inhibitors of the filamentous temperature sensitive protein Z (FtsZ) resulted in a robust 3D-QSAR model with a high correlation coefficient (R² = 0.8319) and predictive power (Q² = 0.6213). tandfonline.comnih.gov Another QSAR study on bicyclo((aryl)methyl)benzamide derivatives as Glycine Transporter Type 1 (GlyT1) inhibitors found that descriptors such as the number of hydrogen bond donors, polarizability, and surface tension were critical for biological activity. mdpi.com These models highlight which molecular features are most influential, providing a clear rationale for structural modifications.

Interactive Table: Examples of QSAR Studies on Benzamide Derivatives

This table summarizes key findings from published QSAR models developed for various libraries of benzamide compounds.

| Benzamide Library | Biological Target | Key Descriptors | Statistical Model | Model Quality (Example) | Reference |

| Three-substituted benzamides | FtsZ (Antimicrobial) | Hydrophobic, Aromatic, H-bond donors/acceptors | 3D-QSAR (Pharmacophore-based) | R² = 0.83, Q² = 0.62 | tandfonline.comnih.gov |

| Bicyclo((aryl)methyl) benzamides | GlyT1 (Antipsychotic) | Polarizability, Surface Tension, H-bond donors | Multiple Linear Regression (MLR) | R² > 0.6 | mdpi.com |

| N-methyl-4-(4-pyrazolidinyl) benzamides | ROCK1 (Various Diseases) | Steric and Electrostatic fields (CoMFA/CoMSIA) | 3D-QSAR (CoMFA/CoMSIA) | R² = 0.98, Q² = 0.74 | tandfonline.com |

| N-substituted benzimidazole (B57391) carboxamides | Antioxidant Activity | Steric, Electrostatic, Hydrophobic fields | 3D-QSAR | R² = 0.83, Q² = 0.58 | nih.gov |

In Silico Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein. wustl.edu This method explores numerous possible conformations of the ligand within the receptor's binding site and ranks them based on their predicted binding affinity. wustl.eduyoutube.com The results provide crucial insights into the binding mode and the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex. mdpi.commdpi.com

For this compound, its functional groups are well-suited for forming specific interactions within a protein's active site.

Hydrogen Bonds: The hydroxyl (-OH), amino (-NH2), and amide (-NH-) groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbonyl groups can act as hydrogen bond acceptors.

Hydrophobic and Aromatic Interactions: The benzene ring can participate in hydrophobic interactions with nonpolar amino acid residues and engage in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Studies on structurally similar benzamides confirm the importance of these interactions. For instance, docking of benzamide analogues into the FtsZ protein revealed crucial hydrogen bonds with residues like Val 207, Asn 263, and Leu 209. tandfonline.comnih.gov Similarly, a modeling study of an N-methylbenzamide derivative at the mu-opioid receptor demonstrated the critical role of a hydrogen bond with Trp229. nih.govresearchgate.net These examples suggest that the precise positioning and interaction profile of this compound would be highly dependent on the specific topology and amino acid composition of its target binding site.

Interactive Table: Potential Molecular Interactions of this compound in a Receptor Active Site

This table outlines the types of interactions the functional groups of the title compound can form with amino acid residues in a hypothetical protein binding pocket.

| Functional Group of Ligand | Potential Interaction Type | Example Interacting Amino Acid |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln |

| Amino (-NH2) | Hydrogen Bond Donor | Asp, Glu |

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr, Asn, Gln |

| Amide (-NH-) | Hydrogen Bond Donor | Asp, Glu, Main-chain Carbonyl |

| Benzene Ring | Hydrophobic, π-π Stacking | Leu, Ile, Val, Phe, Tyr, Trp |

| Methyl Group (-CH3) | Hydrophobic | Ala, Val, Leu, Ile |

A critical component of molecular docking is the scoring function, a mathematical algorithm used to estimate the binding affinity between the ligand and the receptor. wikipedia.org These functions are essential for ranking the different docked poses to identify the most likely binding mode and for providing a quantitative prediction of the binding strength, often expressed as a score or an estimated free energy of binding. nih.gov

There are several classes of scoring functions, each based on different principles:

Force-Field-Based: These functions calculate the binding energy by summing up the van der Waals and electrostatic interaction energies between the ligand and the receptor. wikipedia.org

Empirical: These functions use a set of weighted energy terms, where the weights are derived from fitting to experimental binding data of known ligand-receptor complexes. They often include terms for hydrogen bonds, hydrophobic effects, and other interactions. wikipedia.org

Knowledge-Based: These functions derive statistical potentials from large databases of known protein-ligand structures, such as the Protein Data Bank (PDB). The frequency of certain atom-pair contacts is used to estimate their energetic contribution. youtube.comwikipedia.org

Machine-Learning-Based: A newer class of scoring functions that uses machine learning algorithms, like random forest or neural networks, trained on vast datasets of protein-ligand complexes and their experimental binding affinities to achieve higher predictive accuracy. youtube.com

While scoring functions are indispensable tools, their accuracy can vary, and they are generally better at predicting binding modes than at calculating absolute binding affinities with high precision. wustl.edu To improve reliability, a "consensus scoring" approach, which combines the results from several different scoring functions, is often employed. youtube.com

Interactive Table: Classification of Scoring Functions in Molecular Docking

This table provides an overview of the main types of scoring functions used to predict ligand-receptor binding affinity.

| Scoring Function Type | Basic Principle | Examples | Reference |

| Force-Field-Based | Summation of non-bonded interaction energies (van der Waals, electrostatic) based on a classical force field. | DOCK, Gold | wikipedia.orgnih.gov |

| Empirical | Uses a regression-based equation with weighted terms for specific interactions like H-bonds and hydrophobic contacts. | ChemScore, GlideScore, AutoDock | wikipedia.orgnih.gov |

| Knowledge-Based | Derives statistical potentials of mean force from the observed frequencies of interatomic contacts in experimental structures. | PMF, DrugScore, IT-Score | youtube.comwikipedia.org |

| Machine-Learning-Based | Employs algorithms (e.g., Random Forest, Neural Networks) trained on structural and affinity data to predict binding. | RF-Score, NN-Score | youtube.comnih.gov |

Mechanistic Investigations of 4 Amino 3 Hydroxy N Methylbenzamide Interactions with Biological Targets

Enzyme Inhibition Studies (In Vitro Biochemical Assays)

There is no publicly available information regarding the inhibitory activity of 4-Amino-3-hydroxy-N-methylbenzamide against the following enzyme classes.

Assays for Mono-ADP-ribosyltransferases

No data were found on the evaluation of this compound as an inhibitor of mono-ADP-ribosyltransferases.

Assays for Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)

While N-methylbenzamide derivatives have been investigated as phosphodiesterase 10A (PDE10A) inhibitors, specific inhibitory concentration (IC50) values or other quantitative assay data for this compound are not available in the public literature.

Assays for Metalloenzyme Inhibition (e.g., Histone Deacetylases, Matrix Metalloproteinases)

No studies detailing the screening or inhibition potential of this compound against histone deacetylases or matrix metalloproteinases were identified.

Assays for Carbonic Anhydrase Inhibition

No data are available concerning the activity of this compound as a carbonic anhydrase inhibitor.

Mechanistic Elucidation of Enzyme-Ligand Interactions

Due to the absence of primary inhibition data, there are no available studies on the specific binding modes, kinetics, or structural interactions between this compound and the aforementioned enzyme targets.

Receptor Binding Profiling (In Vitro Radioligand Binding Assays)

No information was found from in vitro radioligand binding assays or other receptor profiling studies for this compound. Its affinity for common central nervous system or other receptors has not been publicly documented.

Metabotropic Glutamate (B1630785) Receptor (mGluR) Interactions

There is no direct scientific literature detailing the interactions between this compound and metabotropic glutamate receptors (mGluRs). However, research on analogous structures provides some context. For instance, (DL)-4-carboxy-3-hydroxyphenylglycine has been identified as a potent and competitive antagonist of the mGluR1 alpha subtype, a type I metabotropic glutamate receptor. nih.gov This compound demonstrated its activity by inhibiting glutamate-stimulated phosphoinositide hydrolysis in cells expressing the receptor. nih.gov

Metabotropic glutamate receptors are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability. uni.lu Unlike ionotropic receptors, they are not ion channels themselves but activate intracellular biochemical cascades upon binding to their endogenous ligand, glutamate. nih.gov These signaling pathways can lead to changes in the excitability of the synapse. nih.gov The general structure of mGluRs includes a large extracellular N-terminal domain, known as the Venus flytrap domain, which contains the glutamate binding site. nih.gov

Opioid Receptor Ligand-Binding Dynamics

Specific studies on the ligand-binding dynamics of this compound with opioid receptors are not available in the current scientific literature.

Opioid receptors are a class of G-protein-coupled receptors, with the primary types being μ (mu), κ (kappa), and δ (delta). proteopedia.org The binding of a ligand to the opioid receptor, such as the μ-opioid receptor, occurs within a binding site that is largely exposed to the extracellular surface. mdpi.com The amino-terminal domain of the μ-opioid receptor is crucial for the high-affinity binding of a select group of agonists. nih.gov For instance, the removal of 64 amino acids from this N-terminus was shown to significantly reduce the binding affinity for certain alkaloid and peptide agonists. nih.gov Key residues, such as Asp147, are critical as they form a bond with the amine group of the ligand and are conserved across opioid receptor subtypes. proteopedia.org

Research on other morphinan (B1239233) structures has highlighted the historical importance of the phenolic group in the 3-position for high-affinity interactions with the opioid receptor. nih.gov However, studies have also shown that replacing this phenolic group with other moieties, such as 3-aminobenzyl and 3-aminophenyl groups, can still yield high-affinity opioid ligands. nih.gov

Cellular Pathway Modulation Studies (Non-Clinical, In Vitro)

There is a lack of specific in vitro studies investigating the influence of this compound on cellular signaling cascades.

In a broader context, related compounds have been shown to modulate cellular pathways. For example, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent inhibitors of 12-lipoxygenase (12-LOX). nih.gov These compounds were shown to inhibit PAR-4 induced aggregation and calcium mobilization in human platelets, as well as reduce 12-HETE (12-hydroxyeicosatetraenoic acid) in pancreatic β-cells, indicating an influence on cellular signaling related to inflammation and platelet function. nih.gov

No studies were found that specifically investigate the effect of this compound on biofilm formation and disruption.

However, research into other structurally related compounds has shown promise in this area. For instance, hybrids of 3-hydroxypyridin-4(1H)-ones and long-chain 4-aminoquinolines have been synthesized and identified as potent inhibitors of Pseudomonas aeruginosa biofilm formation. nih.gov One of the lead compounds from this series was found to target multiple quorum sensing systems and induce iron deficiency signals in the bacteria. nih.gov Pseudomonas aeruginosa is a pathogen known for its ability to form antibiotic-resistant biofilms, which are complex structures of bacteria encased in a self-produced matrix of extracellular polymeric substances. nih.gov

Structure-Activity Relationship (SAR) Derivations from Mechanistic Studies

Due to the absence of mechanistic studies on this compound, no specific structure-activity relationship (SAR) data can be derived for this compound.

SAR studies on related scaffolds provide insights into the chemical features that are important for biological activity. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the removal of the phenolic hydroxyl or methoxy (B1213986) groups resulted in a complete loss of activity as 12-LOX inhibitors. nih.gov Modifications to the thiazole (B1198619) group in this scaffold, however, led to analogs with improved potency. nih.gov In another example, with 3-phenylcoumarin (B1362560) derivatives as monoamine oxidase B (MAO-B) inhibitors, a docking-based SAR analysis was performed to understand the atom-level determinants of their inhibitory activity. frontiersin.org For a series of benzophenone-based HIV non-nucleoside reverse transcriptase inhibitors, it was observed that a p-sulfonamide group was beneficial for potency against both wild-type and mutant viruses. acs.org

Applications and Future Directions in Academic Chemical Research

Role as a Synthetic Intermediate for Advanced Chemical Structures

The utility of 4-Amino-3-hydroxy-N-methylbenzamide as a synthetic intermediate stems from the distinct reactivity of its three functional groups: the primary aromatic amine, the phenolic hydroxyl group, and the secondary amide. This trifunctional nature allows it to serve as a versatile building block for more complex molecules.

The amino and hydroxyl groups on the benzene (B151609) ring are activating and ortho-, para-directing, influencing further electrophilic substitution reactions. The primary amine can undergo a wide range of transformations, including diazotization to form diazonium salts, which are pivotal intermediates for introducing a variety of substituents (e.g., halogens, cyano, or hydroxyl groups) or for coupling reactions. It can also be acylated, alkylated, or used in reductive amination protocols. For instance, a common synthetic strategy involves the reductive amination of a substituted benzaldehyde (B42025) with an amino-benzenesulfonamide to form more complex structures. nih.gov

The phenolic hydroxyl group can be readily converted into an ether or ester, offering another point for molecular elaboration. The N-methylamide group, while generally stable, provides a hydrogen bond donor and acceptor site, influencing the molecule's solubility and intermolecular interactions. The synthesis of related aromatic amides often involves the reaction of an appropriate acid chloride with an amine. researchgate.net The structural isomer, 3-amino-4-hydroxy-N-methylbenzenesulfonamide, is synthesized via the catalytic hydrogenation of its nitro precursor, a common strategy that could be adapted for the synthesis of this compound.

The strategic manipulation of these functional groups allows for the construction of elaborate chemical scaffolds, making it a valuable, albeit not yet widely explored, starting material for synthetic campaigns aimed at novel molecular architectures.

Contributions to Pharmacophore Design and Optimization in Medicinal Chemistry

In medicinal chemistry, a pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. The structure of this compound contains several key pharmacophoric features, including hydrogen bond donors (-OH, -NH₂, amide N-H), a hydrogen bond acceptor (amide C=O), and an aromatic ring for π-π stacking or hydrophobic interactions.

Aromatic amides are a well-established class of compounds with a wide range of biological activities. researchgate.net The specific substitution pattern of this compound makes it an interesting scaffold for designing enzyme inhibitors or receptor ligands. For example, related N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amides have been synthesized and investigated as potent inhibitors of angiogenesis and tumor growth by targeting kinases like VEGFR2. nih.gov In structure-activity relationship (SAR) studies of other complex inhibitors, the presence and position of hydroxyl and amino (or substituted amino) groups on a phenyl ring are often critical for potency and selectivity. nih.gov Modifications to these groups can drastically alter biological activity, highlighting their importance in molecular recognition at the active site. nih.gov

The aminophenol moiety is a common feature in many biologically active compounds, and its strategic inclusion in drug design can lead to enhanced binding affinity and optimized pharmacokinetic properties. The N-methylbenzamide portion can likewise be crucial for target engagement.

Table 1: Biological Activities of Structurally Related Amide Compounds

| Compound Class | Target/Activity | Research Findings | Citation |

|---|---|---|---|

| N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amides | Angiogenesis, Kinase Inhibition (VEGFR2, ALK, AKT1) | A derivative with an ortho-nitro group exhibited potent anti-proliferative effects against several cancer cell lines and inhibited angiogenesis in vitro. | nih.gov |

| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives | 12-Lipoxygenase (12-LOX) Inhibition | The 2-hydroxy group was found to be essential for activity, and a 3-methoxy group was optimal for potency. | nih.gov |

Development of Chemical Probes for Biological Systems (e.g., PET ligands)

Chemical probes are essential tools for studying biological systems. Positron Emission Tomography (PET) is a powerful in-vivo imaging technique that requires specific probes labeled with a positron-emitting radionuclide. The development of novel PET probes is a significant area of research in medicinal chemistry. nih.gov

This compound possesses suitable handles for radiolabeling. The primary amino group or the phenolic hydroxyl group could be modified to attach a chelating agent for a metallic radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu). Alternatively, the molecule could be derivatized for labeling with common non-metallic radionuclides like ¹¹C or ¹⁸F. For example, the N-methyl group could potentially be introduced using a ¹¹C-labeled methylating agent (e.g., [¹¹C]methyl iodide or [¹¹C]methyl triflate) in the final step of the synthesis.

While no specific PET ligands based on this exact scaffold have been reported, the general approach is well-documented. Researchers have developed PET probes for targets like the AMPA receptor by screening derivatives of known ligands and optimizing them for in-vivo imaging performance. nih.gov This process involves synthesizing analogues and evaluating their brain uptake and specific binding. nih.gov The this compound scaffold could serve as a starting point for developing new probes, provided it can be derivatized to have high affinity and selectivity for a specific biological target.

Exploration in Materials Science Applications (e.g., Polymer Chemistry, Nanomaterials)

In materials science, molecules with multiple reactive functional groups are valuable as monomers for creating polymers. This compound, with its primary amine and hydroxyl group, is a potential AB₂-type monomer (where 'A' is one functional group type and 'B' is another).

This structure could theoretically participate in step-growth polymerization reactions. For example:

Polyamides: The amino group could react with a diacyl chloride, while the hydroxyl group could be used for further cross-linking or modification.

Polyesters: The hydroxyl group could react with a diacyl chloride or dicarboxylic acid.

Poly(ether-amide)s: The phenolic hydroxyl could participate in nucleophilic aromatic substitution or Williamson ether synthesis, while the amine could form amide bonds.

The rigid aromatic backbone and hydrogen-bonding capabilities of the amide and hydroxyl groups could impart desirable thermal stability and mechanical properties to the resulting polymers. Furthermore, research into peptide-peptoid hybrids has shown that N-hydroxy amide functionalities can play a crucial role in directing the self-assembly of molecules into ordered nanostructures like β-sheets through specific hydrogen-bond networks. chemrxiv.org This suggests that the N-methylbenzamide portion, in concert with the other functional groups, could be exploited in the design of self-assembling systems or functional nanomaterials.

Potential in Dye Chemistry and Functional Materials

The aminophenol substructure is a classic component in the synthesis of dyes and pigments. Aromatic amines are frequently used as diazo components, while phenols act as coupling components in the formation of azo dyes. A very similar compound, 3-amino-4-hydroxy-N-methylbenzenesulfonamide, is noted as a critical intermediate in the production of acid dyes.

The synthesis of a dye using this compound would likely involve the following steps:

Diazotization: The primary amino group at position 4 is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Azo Coupling: The resulting diazonium salt, an electrophile, is reacted with a nucleophilic coupling component, such as a phenol (B47542), naphthol, or another aromatic amine, to form a highly conjugated azo compound.

Future Research Avenues and Methodological Advancements

The academic exploration of this compound is in its early stages, with significant potential for future investigation. Key research avenues include:

Development of Novel Synthetic Routes: Establishing efficient, high-yield, and regioselective syntheses for this specific isomer is a fundamental first step to enable broader research.

Systematic SAR Studies: A thorough investigation into its potential as a pharmacophore is warranted. This would involve synthesizing a library of derivatives by modifying the amine, hydroxyl, and amide functionalities and screening them against various biological targets, such as kinases, G-protein coupled receptors, and other enzymes.

Polymer Synthesis and Characterization: Future work could focus on the polymerization of this compound to create novel aromatic polymers. Characterizing the thermal, mechanical, and optical properties of these materials would be essential to evaluate their potential for high-performance applications.

Exploration in Dye Synthesis: The synthesis and characterization of a series of azo dyes derived from this compound could lead to new functional materials with tailored optical properties for use in sensors, nonlinear optics, or data storage.

Computational Modeling: In-silico studies could help predict the binding of this scaffold to various protein targets, guide the design of derivatives for medicinal chemistry, and model the properties of polymers derived from it, accelerating experimental work.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-amino-4-hydroxy-N-methylbenzenesulfonamide |

| N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amides |

| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide |

| 4-hydroxy-N-methylbenzamide |

| [¹¹C]methyl iodide |

| [¹¹C]methyl triflate |

Concluding Remarks

Summary of Key Academic Contributions

The academic contributions directly focused on 4-Amino-3-hydroxy-N-methylbenzamide are currently limited. Its identification and indexing with a CAS number indicate its existence, likely as a result of large-scale chemical library synthesis or as a theoretical derivative in broader chemical space explorations. The primary contribution at this stage is its availability as a chemical entity for potential future research.

Challenges and Opportunities in Benzamide (B126) Research

The study of benzamide derivatives presents both challenges and significant opportunities. A primary challenge lies in the selective functionalization of the benzamide core, especially in achieving specific substitution patterns on the aromatic ring. The inherent reactivity of the amide bond itself, while generally stable, can be a hurdle in certain synthetic transformations. Overcoming these challenges requires the development of novel catalytic systems and synthetic methodologies.

The opportunities in benzamide research are vast. Benzamides are a well-established class of compounds with a wide range of biological activities, including but not limited to, antitumor, antipsychotic, and antiemetic properties. The exploration of novel derivatives, such as this compound, offers the potential to discover new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. The diverse substitution patterns possible on the benzamide scaffold allow for fine-tuning of its physicochemical and biological properties, making it a privileged structure in medicinal chemistry.

Broader Implications for Chemical and Biological Sciences

The study of individual small molecules like this compound contributes to the broader landscape of chemical and biological sciences in several ways. The development of synthetic routes for such molecules can expand the toolkit of organic chemists, providing new strategies for the construction of complex molecular architectures.

From a biological perspective, each new compound represents a potential probe to interrogate biological systems. The screening of novel benzamide libraries against various biological targets can lead to the identification of new lead compounds for drug discovery and can help to elucidate the function of proteins and biological pathways. The structure-activity relationship (SAR) studies that would follow from the investigation of compounds like this compound are crucial for the rational design of next-generation therapeutics. Furthermore, the exploration of the material properties of novel benzamides could lead to applications in areas such as polymer science and materials engineering.

Q & A

Basic: What are the recommended protocols for synthesizing 4-Amino-3-hydroxy-N-methylbenzamide, and how can reaction hazards be mitigated?

Answer:

The synthesis of substituted benzamides typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. For this compound, a plausible route includes:

Stepwise protection/deprotection of hydroxyl and amino groups to prevent side reactions.

Amide bond formation via Schotten-Baumann conditions (e.g., reacting 3-hydroxy-4-nitrobenzoic acid with methylamine, followed by nitro group reduction).

Hazard mitigation : Perform a thorough risk assessment for reagents (e.g., acyl chlorides, reducing agents) using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Use inert atmospheres, controlled temperatures, and personal protective equipment (PPE) to manage exothermic reactions or toxic byproducts .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep the compound in a tightly sealed container under inert gas (argon/nitrogen) at 0–6°C to prevent oxidation or hydrolysis.

- Handling : Avoid skin/eye contact and inhalation; use fume hoods, gloves, and lab coats. Electrostatic buildup risks during transfer can be mitigated by grounding equipment .

Advanced: What crystallographic tools are optimal for resolving the structure of this compound, and how do they address data contradictions?

Answer:

- Software : Use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinning . Pair with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

- Data contradictions : Address outliers via:

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound analogs?

Answer:

- Analog synthesis : Introduce substituents at the 3-hydroxy or N-methyl positions (e.g., halogenation, methoxy groups) to modulate electronic/steric effects.

- Biological assays :

- Statistical validation : Use multivariate analysis (e.g., PCA) to resolve conflicting activity trends among analogs .

Advanced: What analytical techniques are critical for detecting decomposition products of this compound under varying conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and pH extremes (0.1M HCl/NaOH).

- Detection :

- HPLC-MS : Use C18 columns (gradient elution) with ESI+ to identify hydrolyzed (m/z +18) or oxidized (m/z +16) products.

- TGA/DSC : Monitor thermal decomposition onset temperatures .

- Quantification : Apply mass balance calculations to confirm degradation pathways .

Basic: How can purity and identity of this compound be validated post-synthesis?

Answer:

- Chromatography : Use HPLC (≥95% purity) with a phenyl-hexyl column and UV detection (λ = 254 nm).

- Spectroscopy :

- 1H/13C NMR : Verify amine (-NH2, δ 5.2–5.5 ppm) and methylamide (-NCH3, δ 2.8–3.1 ppm) signals.

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and O-H/N-H stretches (3200–3500 cm⁻¹) .

Advanced: What computational methods are suitable for modeling the hydrogen-bonding interactions of this compound in crystal lattices?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrogen-bond donor/acceptor strengths.

- Lattice energy : Use Dmol3 or CRYSTAL17 to simulate packing motifs (e.g., dimeric vs. chain formations).

- Validation : Compare computed vs. experimental XRD torsional angles (≤5° deviation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.